



Application Notes and Protocols for the Laboratory Synthesis of Lauflumide

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Compound of Interest		
Compound Name:	Lauflumide	
Cat. No.:	B1669620	Get Quote

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Abstract

Lauflumide, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1][2] It has garnered significant interest for its potential therapeutic applications in conditions such as chronic fatigue syndrome, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1] Lauflumide functions as an atypical dopamine reuptake inhibitor, exhibiting a distinct pharmacological profile compared to traditional psychostimulants.[2] These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis protocol for Lauflumide, compiled from analogous synthetic procedures for modafinil and its derivatives. Additionally, this document outlines its mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols.

Introduction

Lauflumide is a synthetic benzhydryl sulfinyl acetamide derivative characterized by the presence of two fluorine atoms on the para positions of the phenyl rings.[3] This structural modification is believed to contribute to its enhanced potency and potentially improved pharmacokinetic profile compared to modafinil.[4] Preclinical studies have indicated that **Lauflumide** is more potent than modafinil in promoting wakefulness.[5][6] Its primary mechanism of action involves the selective inhibition of the dopamine transporter (DAT),



leading to an increase in extracellular dopamine levels in the brain.[2] This document serves as a detailed guide for the laboratory preparation and study of **Lauflumide**.

Data Presentation

Table 1: Physicochemical Properties of Lauflumide

Property	Value	Reference
IUPAC Name	2-[[bis(4- fluorophenyl)methyl]sulfinyl]ac etamide	[2]
Synonyms	Bisfluoromodafinil, CRL- 40,940, NLS-4	[1][2]
CAS Number	90280-13-0	[2]
Molecular Formula	C15H13F2NO2S	[2]
Molar Mass	309.33 g/mol	[2]

Table 2: Pharmacodynamic Profile of Lauflumide

Target	Affinity (Ki)	Notes	Reference
Dopamine Transporter (DAT)	4090 nM	Selective dopamine reuptake inhibitor.	[2]
Serotonin Transporter (SERT)	48700 nM	12-fold lower affinity than for DAT.	[2]
Sigma σ1 Receptor	> 100,000 nM	Negligible affinity.	[2]

Table 3: Preclinical Efficacy of Lauflumide in Animal Models



Study Parameter	Lauflumide (NLS-4)	Modafinil	Animal Model	Reference
Dose for Wakefulness	64 mg/kg	150 mg/kg	Mice	[5][6]
Duration of Wakefulness	Significantly longer than modafinil	-	Mice	[5][6]
Effect on Chronic Fatigue	Recovery observed	Recovery observed, Lauflumide potentially more potent	Rats	[7]

Experimental Protocols

The synthesis of **Lauflumide** can be conceptualized as a multi-step process, adapted from established procedures for modafinil and its analogs. The following protocol is a composite representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

This initial step involves a Grignard reaction between a fluorophenyl magnesium halide and a fluorobenzaldehyde.

Materials:

- 4-Bromofluorobenzene
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 4-Fluorobenzaldehyde
- Hydrochloric acid (1 M)



- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Standard glassware for Grignard reaction (oven-dried)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- Prepare a solution of 4-bromofluorobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
- Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
- Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding 1 M hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude bis(4-fluorophenyl)methanol.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid



This step involves the reaction of the synthesized alcohol with thioglycolic acid.

Materials:

- bis(4-fluorophenyl)methanol
- Thioglycolic acid
- Trifluoroacetic acid (TFA) or other suitable acid catalyst
- Dichloromethane (DCM)
- · Standard reaction glassware

Procedure:

- Dissolve bis(4-fluorophenyl)methanol in dichloromethane.
- Add thioglycolic acid to the solution.
- Carefully add trifluoroacetic acid as a catalyst and stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization.

Step 3: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetamide

This step involves the amidation of the carboxylic acid intermediate.

Materials:



- 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid
- Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)
- Ammonium hydroxide or ammonia gas
- Anhydrous solvent (e.g., Dichloromethane, THF)
- Standard reaction glassware

Procedure (using thionyl chloride):

- Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an anhydrous solvent like dichloromethane.
- Slowly add thionyl chloride at 0 °C and then allow the mixture to reflux for 2-3 hours to form the acid chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in an anhydrous solvent.
- Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
- Purify by recrystallization.

Step 4: Synthesis of Lauflumide (Oxidation)

The final step is the oxidation of the thioether to a sulfoxide.

Materials:



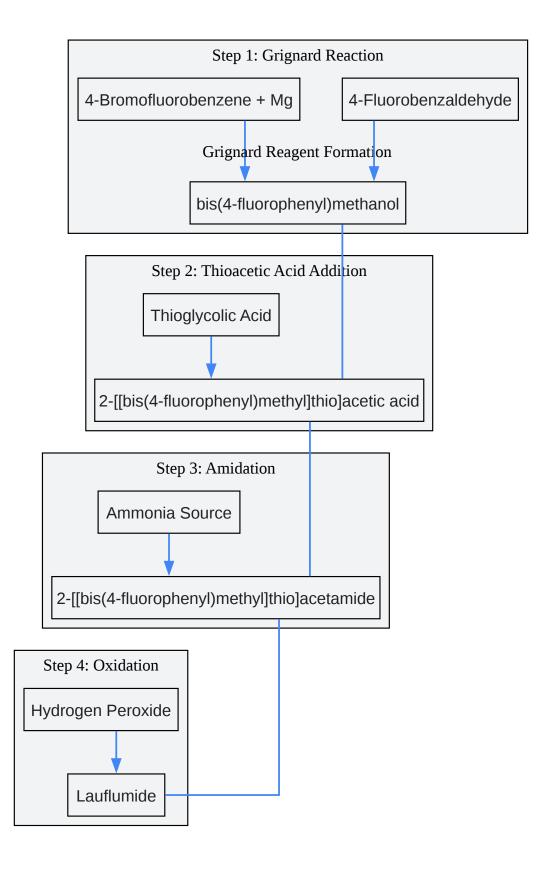
- 2-[[bis(4-fluorophenyl)methyl]thio]acetamide
- Hydrogen peroxide (30%)
- Acetic acid
- Standard reaction glassware

Procedure:

- Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetamide in glacial acetic acid.
- Slowly add hydrogen peroxide (30%) at room temperature.
- Heat the reaction mixture to 40-50 °C and stir for several hours, monitoring by TLC.
- After the reaction is complete, pour the mixture into cold water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude Lauflumide from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Mandatory Visualization Lauflumide Synthesis Workflow



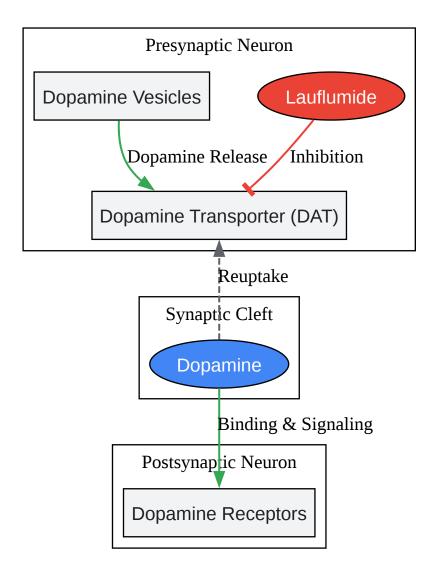


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Caption: A simplified workflow for the four-step synthesis of **Lauflumide**.



Lauflumide's Mechanism of Action: Dopamine Reuptake Inhibition



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Caption: Lauflumide inhibits the dopamine transporter (DAT), increasing synaptic dopamine.

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References

- 1. researchgate.net [researchgate.net]
- 2. Flmodafinil Wikipedia [en.wikipedia.org]
- 3. BisfluoroModafinil | Dopamine Receptor | TargetMol [targetmol.com]
- 4. behemothlabz.com [behemothlabz.com]
- 5. CRL-40,940/Flmodafinil [acrospharmatech.com]
- 6. reddit.com [reddit.com]
- 7. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity PMC [pmc.ncbi.nlm.nih.gov]
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